
2-(2-Pyridyl)-2-propylamine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pyridyl)-2-propylamine Dihydrochloride is a chemical compound with the molecular formula C8H12N2·2HCl. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-(2-Pyridyl)-2-propylamine Dihydrochloride, also known as Betahistine, is the histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a neurotransmitter involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter for the brain, spinal cord, and uterus .
Mode of Action
Betahistine acts as a histamine H1 receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the histamine H1 receptor, Betahistine mimics the action of histamine, leading to various physiological responses .
Biochemical Pathways
It is known that ménière’s disease, a condition often treated with betahistine, is thought to result from a disruption of endolymphatic fluid homeostasis in the ear . Betahistine’s action on histamine receptors may help restore this balance, although the precise pathways and downstream effects are still under investigation .
Pharmacokinetics
Betahistine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridylacetic acid (2PAA) , which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of Betahistine . The pharmacokinetic parameters Cmax, AUC0–t, AUC0–∞, Tmax, and Thalf were calculated for each subject from concentrations of 2-PAA in plasma, applying non-compartmental analysis . The current study demonstrated that Betahistine showed linear pharmacokinetics (dose proportionality) in an Arabic population over the investigated therapeutic dose range of 8–24 mg .
Result of Action
The primary result of Betahistine’s action is the reduction of episodes of vertigo associated with Ménière’s disease . By acting as a histamine H1 receptor agonist, Betahistine may help restore balance in the inner ear, reducing symptoms such as vertigo, tinnitus, and hearing loss .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridyl)-2-propylamine Dihydrochloride typically involves the reaction of 2-bromopyridine with propylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the propylamine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Pyridyl)-2-propylamine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the pyridine ring is functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-(2-Pyridyl)-2-propylamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2-(2-Pyridyl)ethylamine Dihydrochloride
- 2-(2-Pyridyl)methylamine Dihydrochloride
- 2-(2-Pyridyl)propylamine Monohydrochloride
Comparison: 2-(2-Pyridyl)-2-propylamine Dihydrochloride is unique due to its specific propylamine substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications.
Properties
IUPAC Name |
2-pyridin-2-ylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-5-3-4-6-10-7;;/h3-6H,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZAGYKUFJSISU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-17-6 |
Source


|
| Record name | 2-pyridin-2-ylpropan-2-amine;dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
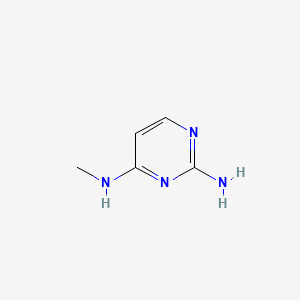

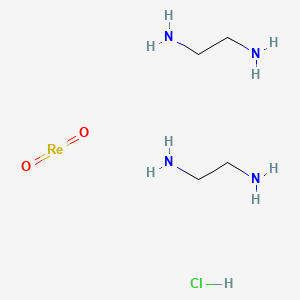
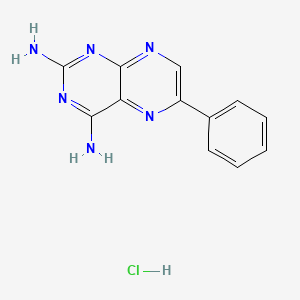
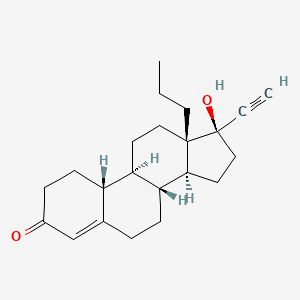
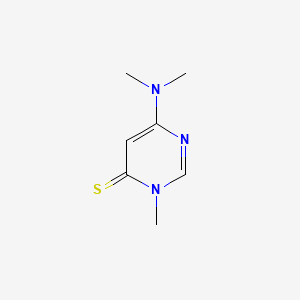


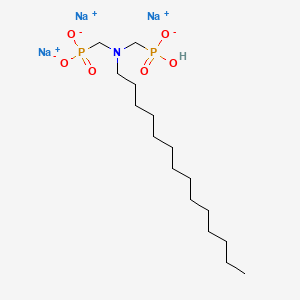

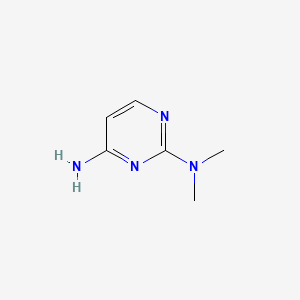

![16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene](/img/structure/B577300.png)
